2-Methyl-4-heptanol
CAS No.: 21570-35-4
Cat. No.: VC20779597
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21570-35-4 |
---|---|
Molecular Formula | C8H18O |
Molecular Weight | 130.23 g/mol |
IUPAC Name | 2-methylheptan-4-ol |
Standard InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | QXPLZEKPCGUWEM-UHFFFAOYSA-N |
SMILES | CCCC(CC(C)C)O |
Canonical SMILES | CCCC(CC(C)C)O |
Physical and Chemical Properties
2-Methyl-4-heptanol is characterized by a specific set of physical and chemical properties that define its behavior in various conditions. These properties are crucial for understanding its applications and handling requirements.
Basic Physical Properties
The compound exists as a colorless liquid under standard conditions with a molecular weight of 130.228 g/mol. Its physical state is determined by its relatively low melting point and moderate boiling point compared to similar alcohols.
Table 1: Basic Physical Properties of 2-Methyl-4-heptanol
Property | Value |
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CAS Number | 21570-35-4 |
Molecular Formula | C₈H₁₈O |
Molecular Weight | 130.228 g/mol |
Density | 0.819 g/cm³ |
Boiling Point | 164°C at 760 mmHg |
Melting Point | -81°C |
Flash Point | 64.2°C |
Exact Mass | 130.136 |
The compound demonstrates a density lower than water at 0.819 g/cm³, which explains its immiscibility with water, a common characteristic of higher alcohols . Its boiling point of 164°C at atmospheric pressure suggests moderate intermolecular forces, consistent with secondary alcohols of similar molecular weight .
Thermodynamic and Optical Properties
The optical and thermodynamic properties of 2-methyl-4-heptanol provide insight into its behavior in solution and its interactions with electromagnetic radiation.
Table 2: Thermodynamic and Optical Properties
Property | Value |
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Vapor Pressure | 0.681 mmHg at 25°C |
Refractive Index | 1.420-1.424 |
Molar Volume | 160.8 mL/mol |
Molecular Refractive Power | 40.66 mL/mol |
Dielectric Constant | 3.30 |
PSA (Polar Surface Area) | 20.230 |
LogP | 2.19350 |
The compound's moderate vapor pressure of 0.681 mmHg at 25°C indicates its relatively low volatility compared to smaller alcohols . Its refractive index of approximately 1.420-1.424 is typical for alcohols in this molecular weight range . The dielectric constant of 3.30 reflects its limited ability to sustain an electric field, characteristic of moderately polar organic compounds .
Molecular Structure and Stereochemistry
The structural characteristics of 2-methyl-4-heptanol contribute significantly to its physical properties and biological activities. Understanding its stereochemistry is particularly important for applications in biological systems.
Structural Features
2-Methyl-4-heptanol consists of an eight-carbon backbone with a methyl branch at the second carbon position and a hydroxyl group at the fourth carbon. This arrangement creates a chiral center at the fourth carbon, leading to stereoisomerism.
The IUPAC nomenclature designates it as 2-methylheptan-4-ol, though several synonyms exist in the literature, including 2,6-dimethylhexan-4-ol and 6-methyl-4-heptanol . The structural variability in naming reflects different perspectives on viewing the carbon chain arrangement.
Stereochemistry and Enantiomers
As a molecule with a chiral center, 2-methyl-4-heptanol exists in two enantiomeric forms: (R)-2-methyl-4-heptanol and (S)-2-methyl-4-heptanol. These enantiomers have identical physical properties but differ in their optical rotation and biological activities.
The resolution of these enantiomers has been achieved using 2-methoxy-2-(1-naphthyl)propionic acid (MalphaNP acid) as a chiral-resolving agent. This method has proven superior to other approaches using 3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid (MTPA) in terms of HPLC separation efficiency and NMR shielding characteristics .
Specifically, when using (S)-MalphaNP acid as the resolving agent, diastereomeric MalphaNP esters can be separated effectively using n-hexane-THF as the eluent for silica gel HPLC. Subsequent solvolysis of these diastereomeric esters yields the pure enantiomers .
Biological Significance
The biological properties of 2-methyl-4-heptanol contribute to its importance in ecological interactions and potential applications in pest management.
Role as a Pheromone
One of the most significant biological roles of 2-methyl-4-heptanol is its function as an aggregation pheromone in Metamasius hemipterus, commonly known as the West Indian sugarcane weevil or palm weevil . Aggregation pheromones facilitate the gathering of individuals of the same species, often for mating or feeding purposes.
In M. hemipterus, the stereochemistry of 2-methyl-4-heptanol is crucial for its biological activity. Research has demonstrated that the (R) enantiomer typically shows greater biological activity than the (S) enantiomer in many insects that use this compound as a pheromone .
Applications in Pest Management
Understanding the pheromonal properties of 2-methyl-4-heptanol has led to its consideration for integrated pest management strategies. By synthesizing and deploying this compound in appropriate stereochemical purity, researchers can develop traps to monitor and potentially control populations of pest species that respond to this pheromone.
The ability to prepare pure enantiomers of 2-methyl-4-heptanol, as described in research using MalphaNP acid as a resolving agent, supports these applications by providing access to the most biologically active form of the compound .
Synthesis Methods
Multiple approaches exist for synthesizing 2-methyl-4-heptanol, each with specific advantages depending on the desired scale, purity, and stereochemical outcome.
Catalytic Self-Coupling of Secondary Alcohols
One notable method for synthesizing 2-methyl-4-heptanol involves the catalytic self-coupling of secondary alcohols using nickel-cerium oxide catalysts. Research has demonstrated that Ni/CeO₂ catalysts (with 1-3 wt% Ni) reduced at 300°C can effectively catalyze this transformation .
The reaction conditions typically involve:
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Reaction temperature: 120°C
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Duration: 20 hours
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Solvent: o-xylene
This method is particularly noteworthy as it represents a heterogeneous catalytic system for the self-coupling of various aliphatic alcohols under relatively mild reaction conditions. For instance, the self-coupling of 2-propanol can proceed at 120°C, significantly lower than temperatures required for Cu-based catalysts (>200°C) .
The product distribution from the self-coupling of 2-propanol includes:
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Methyl isobutyl ketone (21%)
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4-methyl-2-pentanol (19%)
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Diisobutyl ketone (21%)
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2,6-dimethyl-4-hexanol (9%)
This approach avoids Aldol addition products, as confirmed by GC-MS analysis of the reaction mixture .
Enantiomeric Resolution Methods
For applications requiring enantiomerically pure forms of 2-methyl-4-heptanol, resolution techniques using chiral acids have proven effective. The use of (S)-MalphaNP acid as a chiral-resolving agent offers superior performance compared to other resolving agents like MTPA .
The resolution process involves:
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Formation of diastereomeric esters with (S)-MalphaNP acid
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Separation of these diastereomers using silica gel HPLC with n-hexane-THF as the eluent
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Solvolysis of the separated diastereomeric esters to obtain pure (R)-2-methyl-4-heptanol and its enantiomer
A significant advantage of this method is that the enantiopure (S)-MalphaNP acid can be recovered after the resolution process, making it more economical for larger-scale preparations .
Analytical Characterization
Proper characterization of 2-methyl-4-heptanol is essential for confirming its identity, purity, and stereochemical configuration.
Spectroscopic Methods
Several spectroscopic techniques are commonly employed for the identification and characterization of 2-methyl-4-heptanol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide crucial information about the carbon skeleton and the position of the hydroxyl group. When derivatized with chiral resolving agents like MalphaNP acid, NMR can also distinguish between enantiomers through the formation of diastereomers with distinct spectral patterns .
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Infrared (IR) Spectroscopy: The IR spectrum of 2-methyl-4-heptanol features characteristic absorption bands for the O-H stretching vibration and C-O stretching frequencies, confirming the presence and environment of the hydroxyl functional group.
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Mass Spectrometry (MS): MS analysis provides the molecular weight and fragmentation pattern, helping to confirm the molecular formula and structural features of the compound.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 2-methyl-4-heptanol and separating its stereoisomers:
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Gas Chromatography (GC): GC is frequently used to determine the purity of the compound and can be coupled with mass spectrometry (GC-MS) for structural confirmation.
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High-Performance Liquid Chromatography (HPLC): For separating enantiomers, HPLC using chiral stationary phases or after derivatization with chiral resolving agents is particularly effective. Research has demonstrated successful separation of diastereomeric MalphaNP esters of 2-methyl-4-heptanol using silica gel HPLC with n-hexane-THF as the eluent .
Research Applications and Future Directions
Current research involving 2-methyl-4-heptanol spans several domains, from catalysis to entomology, with promising future directions.
Catalytic Chemistry
Research into the catalytic self-coupling of secondary alcohols using Ni/CeO₂ catalysts represents an important advancement in green chemistry. This approach provides a heterogeneous catalytic system for transformations under relatively mild conditions, with potential applications in sustainable synthesis .
The development of this catalytic method addresses several principles of green chemistry:
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Reduced energy requirements (lower reaction temperatures)
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Use of heterogeneous catalysts (easier separation and potential reuse)
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Potential for reduced waste generation compared to traditional synthetic routes
Entomological Applications
The role of 2-methyl-4-heptanol as an aggregation pheromone in insects like Metamasius hemipterus opens avenues for sustainable pest management strategies. Future research might focus on:
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Optimizing the synthesis of stereochemically pure forms for maximum biological activity
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Developing slow-release formulations for field applications
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Integrating pheromone-based approaches with other pest management techniques
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Exploring the ecological implications of pheromone use in diverse agricultural ecosystems
Stereochemical Studies
The successful resolution of 2-methyl-4-heptanol enantiomers using MalphaNP acid contributes to the broader field of chiral resolution methodologies. This approach might be applicable to other secondary alcohols of biological or synthetic importance, establishing a platform for accessing enantiomerically pure compounds for various applications .
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